2-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate
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Overview
Description
2-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate is a complex organic compound known for its unique structure and reactivity. This compound features a phenolate group linked to a cyclohexadienone moiety, which is further substituted with tert-butyl groups. The presence of these bulky tert-butyl groups imparts significant steric hindrance, influencing the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate typically involves the reaction of 2,6-di-tert-butylphenol with an appropriate aldehyde under basic conditions. The reaction is carried out in a solvent such as toluene, with piperidine as a catalyst. The mixture is heated under reflux for several hours, followed by the addition of acetic anhydride to complete the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions occur at the phenolate ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenolate derivatives.
Scientific Research Applications
2-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its role in biological redox reactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate involves its ability to undergo redox reactions. The compound can donate or accept electrons, making it an effective antioxidant. It interacts with molecular targets such as enzymes and cellular components, modulating their activity and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Di-tert-butylcatechol
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 2,6-Di-tert-butylphenol
Uniqueness
Compared to similar compounds, 2-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate exhibits unique reactivity due to the presence of both phenolate and cyclohexadienone moieties. The steric hindrance from the tert-butyl groups further enhances its stability and influences its chemical behavior .
Properties
CAS No. |
57414-14-9 |
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Molecular Formula |
C21H26NO2- |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[(2-hydroxyphenyl)iminomethyl]phenolate |
InChI |
InChI=1S/C21H27NO2/c1-20(2,3)15-11-14(12-16(19(15)24)21(4,5)6)13-22-17-9-7-8-10-18(17)23/h7-13,23-24H,1-6H3/p-1 |
InChI Key |
WHRCNUNKMFUJHK-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1[O-])C(C)(C)C)C=NC2=CC=CC=C2O |
Origin of Product |
United States |
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